molecular formula C16H16ClN3O3 B2482025 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide CAS No. 1798428-22-4

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B2482025
CAS No.: 1798428-22-4
M. Wt: 333.77
InChI Key: GXCGTSTWBOKLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-nitrophenyl group, a cyano group, and a cyclohexyl group attached to a prop-2-enamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-nitroaniline with cyanoacetic acid under basic conditions to form an intermediate. This intermediate is then reacted with cyclohexylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-amino-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide.

    Reduction: Formation of 3-(3-chloro-4-aminophenyl)-2-cyano-N-cyclohexylprop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide
  • 4-chloro-3-nitrophenyl methyl sulfone
  • N-(3-chloro-4-nitrophenyl)acetamide

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-14-9-11(6-7-15(14)20(22)23)8-12(10-18)16(21)19-13-4-2-1-3-5-13/h6-9,13H,1-5H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGTSTWBOKLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.